Product packaging for Dimethyl phosphorothioate(Cat. No.:CAS No. 59401-04-6)

Dimethyl phosphorothioate

Cat. No.: B10758872
CAS No.: 59401-04-6
M. Wt: 142.12 g/mol
InChI Key: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
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Description

Dimethyl thiophosphate is a pivotal organothiophosphate compound of significant interest in chemical and biochemical research. Its primary value lies in its role as a key synthetic intermediate and a fundamental building block for the preparation of more complex organophosphate esters, including certain pesticides and their oxygen analogs (oxons). Researchers utilize dimethyl thiophosphate to study the structure-activity relationships of organophosphorus compounds, particularly their interaction with acetylcholinesterase and other serine hydrolases. The mechanism of action for its derived active metabolites often involves the phosphorylation of the serine hydroxyl group in the enzyme's active site, leading to enzyme inhibition. This property makes it an essential reference standard and precursor in toxicological studies, environmental fate analysis of thiophosphate contaminants, and the development of novel catalytic systems or metal-chelating agents. As a model compound, it provides critical insights into the metabolic activation (desulfuration) pathways of phosphorothioate pesticides and their environmental persistence. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7O3PS B10758872 Dimethyl phosphorothioate CAS No. 59401-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt)
Record name O,O-Dimethyl phosphorothionate
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DSSTOX Substance ID

DTXSID10858736
Record name O,O-Dimethylthiophosphate
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Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1112-38-5, 59401-04-6
Record name Dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-38-5
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Record name O,O-Dimethyl phosphorothionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethylthiophosphate
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Record name O,O-DIMETHYL THIOPHOSPHATE
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Advanced Synthetic Methodologies and Chemical Derivatization of Dimethyl Thiophosphate

Strategic Approaches to Dimethyl Thiophosphate Synthesis

The efficient synthesis of dimethyl thiophosphate is critical for its application as a building block. Modern synthetic chemistry has pursued various routes to optimize yield, purity, and environmental footprint, focusing on direct sulfurization of phosphite (B83602) precursors, catalytic enhancements, and streamlined one-pot procedures.

Phosphite-Sulfur Reaction Pathways

A primary and straightforward method for synthesizing O,O-dialkyl thiophosphates involves the direct reaction of a dialkyl phosphite with elemental sulfur. The synthesis of ammonium (B1175870) O,O-dimethyl thiophosphate can be achieved by reacting dimethyl phosphite with sulfur, a reaction often facilitated by the presence of a base such as triethylamine (B128534) and conducted under reflux conditions. In an industrial context, a common production method involves the reaction of dimethyl phosphite with sulfur and ammonium hydrogen carbonate, where the mixture is heated under reflux, followed by isolation of the product through crystallization.

This reaction is part of a broader class of sulfurization reactions for trivalent phosphorus compounds. The general principle extends to related phosphites, such as trimethyl phosphite, which can also be reacted with sulfur under controlled conditions to yield the corresponding thiophosphate. The reaction proceeds via the nucleophilic attack of the phosphorus atom on the sulfur, leading to the formation of the P=S double bond characteristic of thiophosphates.

Role of Catalyst Systems in Thiophosphorylation

Catalysts play a significant role in improving the efficiency and selectivity of thiophosphorylation reactions. While simple base catalysis is common, more advanced systems have been developed. For the related synthesis of thiophosphates from H-phosphonates and thiols, copper(I) iodide has been used as a catalyst in the presence of triethylamine to facilitate the coupling. researchgate.net Other metals, such as palladium, have also been reported to catalyze the reaction between diphosphorous acid diesters and mercaptans. google.com

In addition to metal catalysts, non-metallic systems and reaction conditions are also crucial. The activation of P-H bonds in phosphine (B1218219) sulfides, a related thiophosphorylation process, can require strong basic catalysts like potassium hydroxide (B78521) (KOH) or the use of radical initiators. researchgate.net In some microwave-assisted syntheses, solid supports like acidic alumina (B75360) are used, which can play a catalytic role in the reaction. researchgate.netresearchgate.net The choice of catalyst system is critical as it can control the reaction pathway and prevent the formation of undesired side products. researchgate.net

One-Pot Reaction Protocols

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A general and efficient method for the one-pot synthesis of S-alkylated phosphorothioates has been developed using microwave irradiation. researchgate.netresearchgate.net This solvent-free method involves the reaction of a dialkyl phosphite (such as diethyl phosphite) with a mixture of sulfur, a base (like triethylamine or ammonium acetate), an alkyl halide, and acidic alumina as a solid support. researchgate.netresearchgate.net This approach combines the formation of the thiophosphate anion and its subsequent alkylation into a single, rapid step. researchgate.net

The following table summarizes a representative one-pot protocol for a related diethyl analogue, which illustrates the principles applicable to dimethyl thiophosphate synthesis.

Reactant 1Reactant 2ReagentsConditionsProduct TypeReference
Diethyl PhosphiteAlkyl HalideSulfur, Triethylamine, Acidic AluminaSolvent-free, Microwave IrradiationS-Alkyl Phosphorothioate (B77711) researchgate.net
Diethyl PhosphiteAlkyl HalideSulfur, Ammonium Acetate (B1210297), Acidic AluminaSolvent-free, Microwave IrradiationS-Alkyl Phosphorothioate researchgate.net

These one-pot methods are highly attractive for their speed and the elimination of the need to isolate intermediates, representing a significant advancement over classical, multi-step procedures. niscpr.res.in

Derivatization Strategies for Functionalized Thiophosphate Esters

Dimethyl thiophosphate and its corresponding anion are versatile nucleophiles, enabling a range of derivatization reactions. These strategies are primarily focused on reactions at the sulfur atom or oxidation of the thiophosphate group to create diverse functionalized esters.

S-Alkylation and S-Acylation Reactions

The sulfur atom in the O,O-dialkyl thiophosphate anion is a soft nucleophilic center, which dictates its reactivity towards electrophiles.

S-Alkylation: The reaction of O,O'-dialkyl thiophosphate salts with alkyl halides is a direct and efficient route to S-alkylated thiophosphates. researchgate.netniscpr.res.in This alkylation occurs exclusively at the sulfur atom, a result of the soft-soft interaction between the sulfur nucleophile and the carbon of the alkyl halide. researchgate.netniscpr.res.in Microwave-assisted procedures have been shown to be particularly effective, providing clean and rapid S-alkylation with good yields. niscpr.res.in The reaction is robust, working with various alkyl halides. niscpr.res.in

The table below shows results from a microwave-mediated S-alkylation of a thiophosphate salt, demonstrating the efficiency of this method. niscpr.res.in

Thiophosphate SaltAlkyl HalideReaction Time (min)Yield (%)Reference
Potassium O,O'-diethyl thiophosphaten-Butyl bromide3.592 niscpr.res.in
Potassium O,O'-diethyl thiophosphateBenzyl (B1604629) bromide3.095 niscpr.res.in
Potassium O,O'-diethyl thiophosphateEthyl bromoacetate4.088 niscpr.res.in

Acylation Reactions: The acylation of the ambident O,O'-dialkyl thiophosphate anion presents a different regioselectivity outcome compared to alkylation. Studies involving the reaction of ammonium O,O'-diethyl thiophosphate with benzoyl chloride, which is considered a hard electrophile, resulted in the formation of the O-acylation product rather than the S-acylation product. researchgate.net This outcome is consistent with Hard and Soft Acid and Base (HSAB) theory, where the hard oxygen atom of the thiophosphate anion preferentially attacks the hard carbonyl carbon of the acyl chloride. This selective O-acylation highlights the dual nucleophilic nature of the thiophosphate ion and how the choice of electrophile (hard vs. soft) can direct the reaction to either the oxygen or sulfur atom. researchgate.net

Oxidation Transformations to Related Oxo-compounds

The thiophosphate group (P=S) can be converted to its corresponding oxo-analogue, the phosphate (B84403) group (P=O), through oxidation. Ammonium O,O-dimethyl thiophosphate can be oxidized to form dimethyl thiophosphate oxide. This transformation is a common metabolic pathway for many organothiophosphate pesticides, where the P=S group is oxidized in the liver to the P=O analogue. For instance, the metabolism of certain pesticides results in dimethyl phosphate as a predominant product excreted in urine. nih.gov

While specific laboratory reagents for this direct oxidation of dimethyl thiophosphate are not detailed in the provided context, analogous oxidations, such as converting dimethyl dithiophosphate (B1263838) to its oxide, can be achieved using oxidizing agents like hydrogen peroxide. The resulting oxo-compound, dimethyl phosphate, is a water-soluble and structurally distinct chemical from its thiophosphate precursor. noaa.govnih.gov This oxidative transformation is significant as it can alter the biological activity and environmental fate of the compound.

Substitution Reactions for Diverse Linkages

The dimethyl thiophosphate anion is an ambident nucleophile, meaning it has two potential sites for reaction: the sulfur (S) and oxygen (O) atoms. This characteristic allows for substitution reactions to form a variety of derivatives. The course of the reaction, whether it occurs at the sulfur (S-alkylation) or oxygen (O-alkylation/acylation), is influenced by the nature of the electrophile, in accordance with the principles of Hard and Soft Acids and Bases (HSAB) theory.

Studies on the reaction of ambident nucleophiles like ammonium O,O-diethyl thiophosphate with various electrophiles have shown that soft electrophiles, such as benzyl halides, preferentially react at the soft sulfur atom, leading exclusively to S-alkylation products. researchgate.net In contrast, hard electrophiles, like benzoyl chloride, react at the harder oxygen atom, resulting in O-acylation products. researchgate.net A simple and efficient method for the synthesis of S-alkyl phosphorothioates involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, sulfur, and a base like triethylamine, often facilitated by microwave irradiation under solvent-free conditions. researchgate.netresearchgate.net

This reactivity is fundamental for creating diverse chemical linkages. For example, the S-alkylation of thioethers derived from borane (B79455) clusters with alkyl halides and tosylates in acetonitrile (B52724) has been used to prepare a variety of S-alkylated products, including boronated phosphonates and gem-bisphosphonates. nih.gov Similarly, S-alkylation of 3-substituted-2-thioxo-imidazolidin-4-ones with methyl iodide is a key step in the synthesis of more complex heterocyclic structures. bibliotekanauki.pl These substitution reactions showcase the versatility of the thiophosphate moiety in synthetic organic chemistry.

Synthesis of Metal Complexes and Coordination Compounds

Dialkyl and alkylene dithiophosphates are recognized as highly versatile ligands in coordination and organometallic chemistry. isca.inresearchgate.net Their ability to coordinate to metal atoms in various ways allows for the synthesis of a wide array of metal complexes with diverse structures and properties. researchgate.net

Dimethyl Thiophosphate as a Ligand in Organometallic Synthesis

The dimethyl thiophosphate anion, and more broadly dialkyldithiophosphates, serve as effective ligands for a multitude of transition and main group metals. researchgate.net The synthesis of these organometallic complexes often involves the reaction of a metal halide or other precursor with the dithiophosphoric acid or its salt (e.g., ammonium or sodium salt).

For instance, a series of chlorodiorganotin(IV) derivatives of O,O-alkylene dithiophosphates have been synthesized by reacting diorganotin dichloride with the ammonium salts of O,O-alkylene dithiophosphates in a 1:1 molar ratio in benzene (B151609). tandfonline.com Similarly, bis(cyclopentadienyl)zirconium(IV) bis(O,O-dialkyl and alkylene dithiophosphate) derivatives are prepared by reacting bis(cyclopentadienyl)zirconium(IV) dichloride with the corresponding dithiophosphoric acids in a 1:2 molar ratio in refluxing benzene. isca.in Organogermanium and organotin dithiophosphonate complexes have also been produced from the reaction of their respective chlorides with lithium salts of dithiophosphonic acids. tandfonline.com These synthetic routes demonstrate the general applicability of thiophosphate ligands in building complex organometallic frameworks. up.ac.za

Table 1: Examples of Synthesized Organometallic Dithiophosphate Complexes
Organometallic PrecursorDithiophosphate Ligand SourceMolar Ratio (Precursor:Ligand)SolventResulting Complex TypeReference
Diorganotin dichlorideAmmonium O,O-alkylene dithiophosphates1:1BenzeneChlorodiorganotin(IV) O,O-alkylene dithiophosphates tandfonline.com
Bis(cyclopentadienyl)zirconium(IV) dichlorideO,O-Dialkyl/Alkylene dithiophosphoric acids1:2BenzeneBis(cyclopentadienyl)zirconium(IV) bis(dithiophosphates) isca.in
Organotin/germanium chloridesLithium dithiophosphonatesN/AN/AOrganogermanium/tin dithiophosphonates tandfonline.com
[M(L)Cl₂] (M=Mn(II))Ammonium alkylene dithiophosphates1:2THFMacrocyclic Mn(II) alkylene dithiophosphates jocpr.com
Bi(NO₃)₃·5H₂OSodium O,O'-bis(dimethylphenyl)phosphorodithioate1:3TolueneTris(dithiophosphato)bismuth(III) researchgate.net

Characterization of Coordination Modes in Synthesized Complexes

The versatility of dithiophosphate ligands stems from their ability to adopt several coordination modes, including monodentate, bidentate (chelating), and bridging. researchgate.netresearchgate.net The specific mode is crucial as it dictates the geometry and structure of the resulting complex. Spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR), are vital for characterizing these coordination patterns.

In IR spectroscopy, the P-S and M-S (metal-sulfur) stretching vibrations provide key information. The bands corresponding to ν(P=S) and ν(P-S) are typically observed in the regions of 690-640 cm⁻¹ and 580-520 cm⁻¹, respectively. A shift in these bands upon complexation, compared to the free ligand, indicates coordination. The appearance of a new band at lower frequencies (e.g., 465–295 cm⁻¹) can often be assigned to the ν(M-S) vibration, confirming the formation of a metal-sulfur bond. bohrium.com For example, in bismuth(III) dithiophosphate complexes, ν(Bi-S) bands are observed around 246–256 cm⁻¹, and the bidentate coordination is inferred from shifts in the ν(P-S) bands. researchgate.net

Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹⁹Sn) is also a powerful tool. The ³¹P NMR spectrum is particularly diagnostic. A single resonance in the ³¹P NMR spectrum of a complex suggests that all phosphorus atoms are chemically equivalent. The chemical shift provides insight into the coordination environment of the phosphorus atom and the nature of the ligand's bonding to the metal center. For instance, in chlorodiorganotin(IV) alkylene dithiophosphates, the ligand acts in a bidentate fashion, which is supported by detailed NMR studies. tandfonline.com X-ray crystallography provides definitive structural evidence, as demonstrated for a bismuth(III) complex where three dithiophosphate ligands each bind to the bismuth center in a symmetrical bidentate fashion, resulting in a distorted octahedral geometry. researchgate.net

Table 2: Spectroscopic Data for Characterizing Dithiophosphate Coordination
Spectroscopic TechniqueKey ObservablesInterpretationSample ComplexReference
Infrared (IR) Spectroscopyν(P=S), ν(P-S), ν(M-S) bandsShifts in P-S frequencies and appearance of M-S band confirm coordination.Bismuth(III) dithiophosphates researchgate.net
Infrared (IR) Spectroscopyν(M-S) regionAssignments for ν(M-S) vary with metal and stereochemistry (e.g., 330–220 cm⁻¹).Various dithiophosphate complexes bohrium.com
³¹P NMR SpectroscopyChemical shift (δ)Indicates the chemical environment of the phosphorus atom and ligand bonding mode.Chlorodiorganotin(IV) derivatives tandfonline.com
Multinuclear NMR¹H, ¹³C, ³¹P, ¹¹⁹Sn shiftsProvides comprehensive data on the ligand structure and its coordination to the metal.Organotin(IV) alkylene dithiophosphates tandfonline.com
X-ray CrystallographyMolecular structureProvides definitive proof of coordination mode (e.g., bidentate, bridging) and geometry.[{(3,5-CH₃)₂C₆H₃O}₂PS₂]₃Bi researchgate.net

Preparation of Alkylene Dithiophosphate Derivatives of Organometallics

The synthesis of organometallic compounds featuring alkylene dithiophosphate ligands is a significant area of research. These syntheses typically involve the reaction of a pre-formed organometallic halide complex with an alkylene dithiophosphoric acid or its ammonium/alkali metal salt. jocpr.comresearchgate.net

A general method involves reacting a metal-containing precursor, such as a macrocyclic complex halide, with an ammonium alkylene dithiophosphate in a 1:2 molar ratio in a solvent like tetrahydrofuran (B95107) (THF). jocpr.comresearchgate.net This approach has been used to create a variety of mixed-ligand macrocyclic complexes of metals like manganese(II), zinc(II), and cadmium(II). jocpr.comresearchgate.net In these structures, the macrocycle typically coordinates to the metal ion in the equatorial plane, while the alkylene dithiophosphate moieties occupy the axial positions, often binding in a unidentate manner through one sulfur atom. jocpr.com

Another common route is the reaction of an organometallic dihalide, such as diorganotin dichloride, with ammonium alkylene dithiophosphates in benzene to yield the corresponding derivatives. tandfonline.com Similarly, reacting bis(cyclopentadienyl)zirconium(IV) dichloride with alkylene dithiophosphoric acids leads to the formation of bis(cyclopentadienyl)zirconium(IV) bis(alkylene dithiophosphate) complexes. isca.in These reactions highlight a modular approach to synthesizing a broad family of organometallic derivatives with tailored properties based on the choice of the alkylene bridge and the organometallic fragment.

Mechanistic Investigations of Dimethyl Thiophosphate Reactions

Elucidation of Reaction Pathways in Organic Synthesis

The reaction pathways of dimethyl thiophosphate are diverse, reflecting the multiple functionalities within the molecule. The phosphorus center is electrophilic, while the sulfur and oxygen atoms possess nucleophilic character. This duality governs its reactivity in organic synthesis.

The thiophosphate group, P(O)S, is central to the reactivity of DMTP. The phosphorus atom is a key electrophilic center, susceptible to attack by nucleophiles. ttu.ee This electrophilicity is a consequence of the partial positive charge on the phosphorus atom, making it a target for electron-rich species. youtube.com Nucleophilic substitution reactions at this phosphorus center are fundamental and can proceed through either a concerted (A_ND_N) or a stepwise (A_N + D_N) mechanism. The concerted pathway involves a single pentacoordinate transition state, whereas the stepwise mechanism proceeds via a more stable pentacoordinate intermediate. sapub.orgsapub.org The specific mechanism is influenced by the nature of the nucleophile, the leaving group, and the solvent. sapub.org

For instance, in reactions with amine nucleophiles like pyridines, the mechanism can shift from concerted for weakly basic pyridines to stepwise for more strongly basic ones. sapub.org The attacking nucleophile and the leaving group typically occupy the apical positions in the trigonal bipyramidal geometry of the transition state or intermediate. sapub.org

Conversely, the sulfur atom in the thiophosphate moiety can act as a nucleophile. In the rearrangement of S-alkyl O,O-dialkyl thiophosphates, a carbanion is generated adjacent to the sulfur, which then attacks the phosphorus center. rsc.org Similarly, the thiolate anion derived from a thiophosphate can act as a potent nucleophile, attacking electrophilic centers. rsc.org The oxygen atoms of the methoxy (B1213986) groups also possess nucleophilic character and can participate in reactions, such as attacking an electrophile in the presence of an acid. youtube.com This dual nucleophilic and electrophilic nature allows for complex reaction cascades and rearrangements. science.gov

The detection and characterization of transient intermediates are paramount for confirming reaction mechanisms. In the degradation of related organophosphates like acephate (B21764) and methamidophos (B33315), O,S-dimethyl hydrogen thiophosphate is identified as a key intermediate product resulting from hydrolysis. frontiersin.org In other reactions, different transient species have been proposed and identified. For example, the reaction of ethylthioethyl O,O-dimethyl phosphorothioates can form a cyclic sulphonium intermediate, which is highly reactive. rsc.org

Studies on Nucleophilic Attack and Electrophilic Substitution

Computational Chemistry Applications in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental methods alone. mdpi.com Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the detailed exploration of potential energy surfaces, the characterization of transient structures, and the prediction of reaction outcomes. hbni.ac.inrsc.org

Quantum mechanical (QM) calculations are used to determine the geometries and energies of transition states, which represent the energy maxima along a reaction coordinate. spinquanta.comunipd.it The Schrödinger equation, at the heart of QM, is solved using various approximation methods to model these high-energy structures. spinquanta.comresearchgate.net For organophosphorus compounds, methods like the CBS-QB3 model and DFT with functionals like B3LYP have proven effective in accurately predicting the structures of transition states. researchgate.net

For example, in the hydrolysis of trimethylphosphate, a compound closely related to DMTP, DFT calculations (B3LYP) have been used to optimize the structures of stationary points, including the transition states, along the reaction pathway. researchgate.net Similarly, in studies of the Atherton-Todd reaction, Hartree-Fock (HF) theory corrected with Møller-Plesset (MP2) perturbation theory was employed to support a mechanism involving specific transition states. beilstein-journals.org These models provide a molecular-level picture of bond-breaking and bond-forming processes, revealing the intricate electronic rearrangements that occur during a chemical transformation. princeton.edu QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are particularly useful for studying reactions in complex environments, like enzymes, where the reactive center is treated with high-level QM and the surroundings with a more computationally efficient MM force field. nih.gov

Beyond identifying the structures of intermediates and transition states, computational chemistry can predict the energy changes (energetics) and rates (kinetics) of reactions. yorku.ca By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH) and activation energies (Ea) can be determined. uni-muenchen.de

For instance, the gas-phase isomerization and decomposition of dimethyl ethylphosphonate (DMEP), a structural analog of DMTP, were investigated using the CBS-QB3 method. researchgate.net This study computed reliable enthalpies of formation and activation barriers for various reaction pathways. The calculated activation energies showed that isomerization reactions were kinetically more favorable at lower temperatures than decomposition reactions. researchgate.net

Kinetic predictions are often made using theories like Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. yorku.caosti.gov These theories use the computationally derived potential energy surface to calculate rate constants (k) as a function of temperature and pressure. For the decomposition of DMEP, RRKM theory was used to calculate high- and low-pressure limit rate constants, providing a comprehensive kinetic model for its thermal degradation. researchgate.net These theoretical predictions are invaluable for understanding reaction feasibility and for comparing with experimental kinetic data when available. dtic.mil

Table 1: Theoretical Energetic Data for Isomerization and Decomposition of Dimethyl Ethylphosphonate (DMEP) - A Model for Dimethyl Thiophosphate Reactions Data adapted from computational studies on a related organophosphorus compound to illustrate typical predicted values. researchgate.net

Reaction PathwayReactant ConformerProduct(s)Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
IsomerizationC1IM158.61.5
IsomerizationC2IM255.4-3.9
IsomerizationC3IM351.5-1.9
DecompositionC1P1 + CH₂85.179.5
DecompositionC2P2 + CH₃OH68.118.0
DecompositionC3P5 + CH₃OH61.214.9

Quantum Mechanical Modeling of Transition States

Conformational Analysis and Stereochemical Considerations in Reactions

The three-dimensional structure of dimethyl thiophosphate, including its conformational flexibility and stereochemistry, plays a critical role in its reactivity. The spatial arrangement of atoms influences how the molecule interacts with other reagents and determines the stereochemical outcome of reactions.

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule. For organophosphorus compounds, including thiophosphates, both experimental techniques and computational methods are employed. researchgate.net Studies on related cyclic thiophosphates, such as 2-aryloxy-2-thio-1,3,2λ⁵-dioxaphosphinanes, show that the six-membered ring typically adopts a chair conformation. researchgate.net The orientation of substituents (axial vs. equatorial) is influenced by stereoelectronic effects, such as hyperconjugative interactions. researchgate.net Ab initio quantum-chemical calculations have been used to determine the optimized structures, relative energies of stable conformers, and rotational energy barriers for simple organophosphorus esters. researchgate.net These analyses provide a detailed picture of the molecule's preferred shapes and the energy required to interconvert between them. nih.gov

Stereochemistry is particularly important when the phosphorus center is chiral. Reactions at a stereogenic phosphorus atom can proceed with either retention or inversion of configuration, or with racemization. The stereochemical outcome provides strong evidence for the reaction mechanism. For example, the rearrangement of a chiral S-alkyl O,O-diisopropyl thiophosphate was found to proceed with retention of configuration at the phosphorus center. rsc.org In contrast, many nucleophilic substitution reactions at a chiral phosphorus center are known to proceed with inversion of configuration, consistent with a backside attack mechanism similar to S_N2 reactions at carbon. jlu.edu.cn The chlorination of (+)-O-ethyl O-phenyl phosphorothioic acid with PCl₅, and the subsequent hydrolysis and alcoholysis of the resulting phosphorothiochloride, all proceeded with inversion of configuration. jlu.edu.cn The ability to control the stereochemical outcome is essential for the synthesis of stereochemically pure products, such as chiral pharmaceuticals or agrochemicals.

Table 2: Stereochemical Outcomes in Reactions of Chiral Thiophosphate Analogs Based on findings from studies on related chiral organophosphorus compounds. rsc.orgjlu.edu.cn

Reaction TypeSubstrateReagent(s)ProductStereochemical Outcome at Phosphorus
Rearrangement(R)-S-[1-D₁]hexyl O,O-diisopropyl thiophosphateLiTMP(R)-α-mercapto-[1-D₁]hexylphosphonateRetention
Chlorination(+)-O-ethyl O-phenyl phosphorothioic acid (1R)PCl₅(-)-O-ethyl O-phenyl phosphorothiochloride (5R)Inversion
Hydrolysis(-)-O-ethyl O-phenyl phosphorothiochloride (5R)H₂O(+)-O-ethyl O-phenyl phosphorothioic acid (1R)Inversion
Alcoholysis(-)-O-ethyl O-phenyl phosphorothiochloride (5R)CH₃OH(-)-O-ethyl O-phenyl O-methyl phosphorothionate (6R)Inversion
Oxidation(-)-O-ethyl O-phenyl O-methyl phosphorothionate (6R)H₂O₂(-)-O-ethyl O-methyl O-phenyl phosphoronate (4S)Retention
Isomerization(-)-O-ethyl O-phenyl O-methyl phosphorothionate (6R)DMSO/Iodine(-)-O-ethyl O-phenyl S-methyl phosphorothiolate (B1257650) (2R)Not specified, likely retention

Environmental Transformation and Degradation Pathways of Dimethyl Thiophosphate

Hydrolytic Degradation Mechanisms in Aquatic and Soil Systems

Hydrolysis is a primary mechanism for the abiotic degradation of dimethyl thiophosphate and its parent organophosphorus compounds in both water and soil environments. oup.comoup.com This process involves the cleavage of the ester bonds within the molecule, a reaction significantly influenced by the surrounding environmental conditions, particularly pH.

The rate of hydrolysis for organophosphorus compounds, including dimethyl thiophosphate, is strongly dependent on pH. jst.go.jp Generally, hydrolysis is slow in acidic to neutral conditions but accelerates significantly under alkaline conditions due to base-catalyzed cleavage. jst.go.jp For instance, the degradation of methyl parathion (B1678463), which forms O,O-dimethyl phosphorothioate (B77711), reached 93.5% after 90 minutes at a pH of 9, compared to only 69.9% at pH 7 and 49.8% at pH 4 under the same conditions. jst.go.jp Similarly, the hydrolysis of the related insecticide methamidophos (B33315) is stable at pH 5, but its half-life decreases to 27 days at pH 7 and just 3.2 days at pH 9. epa.gov The reaction kinetics often follow pseudo-first-order models, especially at high pH where the hydroxide (B78521) ion concentration is a dominant factor. jst.go.jp

Interactive Table: pH-Dependent Hydrolysis of Related Organophosphates

This table illustrates the impact of pH on the degradation rate and half-life of organophosphorus insecticides that can form dimethyl thiophosphate.

CompoundpHTemperature (°C)Half-lifeDegradation Rate/PercentageSource
Methyl Parathion495-49.8% after 90 min jst.go.jp
Methyl Parathion795-69.9% after 90 min jst.go.jp
Methyl Parathion995-93.5% after 90 min jst.go.jp
Methamidophos525Stable (>30 days)<10% after 30 days epa.gov
Methamidophos72527 days- epa.gov
Methamidophos9253.2 days- epa.gov

The hydrolysis of parent organophosphate insecticides is the primary pathway for the formation of dimethyl thiophosphate (also referred to as O,O-dimethyl thiophosphoric acid) in the environment. inflibnet.ac.in For example, the hydrolysis of dimethoate (B1670662) yields several metabolites, including dimethylthiophosphoric acid. Similarly, the degradation of methyl parathion produces p-nitrophenol and O,O-dimethyl phosphorothioate. jst.go.jp

The subsequent fate of dimethyl thiophosphate involves further degradation into simpler, less toxic substances. The hydrolysis of the closely related dimethyl phosphonate (B1237965) results in monomethyl phosphonate, phosphorous acid, and methanol (B129727). oecd.org It is expected that dimethyl thiophosphate follows a similar path, eventually mineralizing into inorganic phosphate (B84403) and sulfur compounds.

pH-Dependent Hydrolysis Kinetics

Biotransformation Processes in Model Environmental Systems

Biotransformation by microorganisms is a critical pathway for the detoxification and mineralization of dimethyl thiophosphate and its precursors in soil and water. oup.com Bacteria and fungi have evolved enzymatic systems capable of breaking down these complex molecules.

Microorganisms can utilize organophosphates as a source of carbon, phosphorus, or energy. researchgate.netnih.gov The degradation of dimethoate by Pseudomonas kilonensis MB490, for instance, results in metabolites such as O, O, O-Trimethyl thiophosphate and omethoate, which are then further mineralized. nih.govresearchgate.net The complete mineralization of methyl parathion by microbial consortia begins with hydrolysis to form dimethyl thiophosphoric acid and p-nitrophenol, with subsequent degradation of p-nitrophenol into hydroquinone, which can then enter the Krebs cycle. inflibnet.ac.in The degradation of methamidophos in soil produces dimethyl thiophosphate (DMPT) as a major degradate, which is itself rapidly metabolized. epa.gov

Several key enzyme systems are responsible for the biotransformation of organophosphorus compounds. Phosphotriesterases (PTEs) are highly efficient in hydrolyzing the P-O and P-S bonds, which is often the initial and most significant step in detoxification. oup.comoup.comfrontiersin.org The PTE known as OpdA, found in bacteria like Agrobacterium radiobacter, can effectively hydrolyze compounds like dimethoate, producing dimethyl thiophosphate as a product. nih.gov

Other important enzymes include:

Cytochrome P450 (CYP) monooxygenases: These enzymes are involved in the metabolic activation and detoxification of organophosphates through reactions like O-dealkylation. nih.govmdpi.com

Carboxylesterases: These enzymes hydrolyze the ester linkages found in many organophosphate structures. nih.gov

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the organophosphate molecule, facilitating its detoxification and excretion. nih.govresearchgate.net

Phosphodiesterases: Enzymes such as GpdQ, isolated from Enterobacter aerogenes, can degrade dimethyl phosphate and exhibit promiscuous phosphotriesterase activity. anu.edu.au

The rate of microbial degradation of dimethyl thiophosphate and its parent compounds varies depending on the presence or absence of oxygen. Generally, aerobic degradation is faster and leads to more complete mineralization. mdpi.com

Aerobic Degradation: In aerobic soil, the half-life of dimethoate can range from 3 to 42 days. ymparisto.fi In water, the aerobic half-life is between 11 and 56 days. ymparisto.fi Methamidophos degrades very quickly in aerobic soil, with a half-life of just 14 hours, and its product, dimethyl thiophosphate (DMPT), also has a short half-life of less than 4 days. epa.gov

Anaerobic Degradation: Under anaerobic conditions, degradation is typically slower. The anaerobic half-life of dimethoate in water is estimated to be between 44 and 224 days. ymparisto.fi In anaerobic aquatic sediment systems, methamidophos was observed to have a half-life of 41 days. epa.gov Studies using anaerobic-aerobic biological filters have confirmed that dithiophosphates are readily biodegradable under these combined conditions. researchgate.net

Interactive Table: Environmental Degradation Half-Lives of Parent Compounds

This table provides a summary of the degradation kinetics for insecticides that produce dimethyl thiophosphate under different environmental conditions.

CompoundSystemConditionHalf-Life (t₁/₂)Source
DimethoateSoilAerobic3 - 42 days ymparisto.fi
DimethoateWaterAerobic11 - 56 days ymparisto.fi
DimethoateWaterAnaerobic44 - 224 days ymparisto.fi
MethamidophosSoil (sandy loam)Aerobic14 hours epa.gov
Dimethyl thiophosphate (DMPT)Soil (sandy loam)Aerobic< 4 days epa.gov
MethamidophosAquatic (sediment/water)Anaerobic41 days epa.gov

Role of Specific Enzyme Systems in Environmental Biotransformation

Photochemical and Other Abiotic Degradation Routes

Dimethyl thiophosphate (DMTP) is subject to various abiotic degradation processes in the environment that influence its persistence and transformation. These pathways, particularly those driven by light and interactions with environmental surfaces, are critical in determining its ultimate fate.

Photolysis Mechanisms and Product Identification

The degradation of organophosphorus compounds, including dimethyl thiophosphate, is significantly influenced by photolysis. The presence of a sulfur atom in the molecule often directs the primary photochemical reactions. annualreviews.org For many organophosphorothioate pesticides, two principal types of photolytic reactions are observed: the oxidation of the P=S bond to a P=O bond, forming the more toxic "oxon" analog, and the cleavage of the phosphate ester bonds (P-O or P-S). annualreviews.org

In the case of dimethyl thiophosphate, which is itself a transformation product of other pesticides, photolysis can lead to further breakdown. Studies on the photodegradation of the insecticide malathion (B1675926) have identified O,O-dimethyl thiophosphate as one of the resulting products. tandfonline.comelis.sk This indicates that the initial breakdown of larger organophosphorus molecules can yield DMTP, which is then subject to its own photochemical degradation.

While specific mechanistic studies on the direct photolysis of isolated dimethyl thiophosphate are not extensively detailed in the reviewed literature, the principles governing organophosphate photochemistry suggest that the process likely involves cleavage of the P-S or P-O-CH3 bonds. annualreviews.org For instance, the photolysis of the related compound Imidan (O,O-dimethyl-S-phthalimidomethyl phosphorodithioate) involves the initial breaking of the C-S bond. annualreviews.org Similarly, the ultraviolet (UV) photolysis of chlorpyrifos (B1668852) leads to products like O,O-diethyl thiophosphate, demonstrating the cleavage of the ester linkage to the aromatic group. nih.gov These examples suggest that the photolytic fate of dimethyl thiophosphate would likely involve the formation of simpler, more oxidized substances.

Research on the photodegradation of methyl parathion, another organophosphate that degrades to DMTP, identified dimethyl phosphorothioic acid (a synonym for DMTP) and p-nitrophenol as the primary degradation products. lookchem.com Further degradation of DMTP itself would proceed toward simpler inorganic forms of phosphorus and sulfur.

Table 1: Identified Photolysis Products of Related Organophosphorus Compounds

Parent CompoundIdentified Photolysis/Degradation Product(s)Reference(s)
MalathionO,O-dimethyl thiophosphate tandfonline.comelis.sk
Methyl ParathionDimethyl phosphorothioic acid (DMTP), p-nitrophenol lookchem.com
ChlorpyrifosO,O-diethyl thiophosphate, Trichloropyridinol nih.gov
ImidanN-methylphthalimide, N-methoxymethyl-phthalimide annualreviews.org

Sorption and Leaching Dynamics in Environmental Matrices

The mobility of dimethyl thiophosphate in the environment is governed by its sorption to soil and sediment particles and its potential to leach into groundwater. Sorption processes control the concentration of a chemical in the soil solution, thereby influencing its degradation rate and movement. irost.ir The key factors affecting the sorption of pesticides are soil organic matter and clay content. irost.ir

Dimethyl thiophosphate is a polar and water-soluble compound. Its parent compounds, such as dimethoate, are known for their high water solubility and low octanol-water partition coefficient (log KOW), which results in weak adsorption to soil particles and a high potential for leaching. mdpi.comymparisto.fi For example, dimethoate is considered to be very mobile in soil, with reported KOC (organic carbon-water (B12546825) partition coefficient) values as low as 12-35, indicating a significant risk of it moving into deeper soil layers and groundwater. mdpi.comymparisto.fi

Given that dimethyl thiophosphate shares structural characteristics with these mobile parent compounds, it is expected to exhibit similar behavior. Its high polarity and water solubility suggest that it will not bind strongly to soil organic matter or clay minerals. mdpi.com This leads to several important environmental consequences:

High Leaching Potential: DMTP is likely to be mobile in the soil profile and can be transported by water flow, posing a risk of groundwater contamination.

Bioavailability: Its presence in the soil solution makes it more available for uptake by plants and for microbial degradation.

Surface Runoff: In areas with significant rainfall or irrigation, DMTP can be transported from agricultural fields into surface water bodies.

Studies on dimethoate have confirmed that its mobility is influenced by soil type, with leaching increasing in soils with lower clay and organic matter content (e.g., sandy soils). researchgate.net The addition of organic amendments to soil can increase the sorption of non-ionic pesticides, thereby reducing their leaching potential. irost.ir While specific sorption coefficient (Kd or KOC) values for dimethyl thiophosphate are not widely reported, its chemical nature strongly suggests it is a leachable compound. mdpi.com

Environmental Fate Modeling and Prediction Methodologies

Predictive models are essential tools for estimating the environmental persistence, distribution, and potential impact of chemicals like dimethyl thiophosphate, especially when experimental data is limited.

Application of Predictive Models for Persistence Assessment

The persistence of a pesticide or its transformation products in the environment is often described using kinetic models. The most common approach is to use a simple first-order kinetics model, which calculates a dissipation half-life (DT50) — the time it takes for 50% of the compound to degrade. jaas.ac.cn

However, pesticide dissipation in a complex field environment often does not follow simple first-order kinetics. More complex models, such as biphasic models, may be required to accurately describe a degradation pattern that involves an initial rapid phase followed by a slower phase. jaas.ac.cn The selection of the best-fit model is typically based on statistical parameters like the coefficient of determination (r²) and by visually comparing the simulated data to the observed data. jaas.ac.cn

For dimethyl thiophosphate, its persistence is linked to the degradation of its parent compounds. For example, the half-life of dimethoate in soil can range from 3 to 42 days under aerobic conditions. ymparisto.fi Malathion is also known for its low persistence due to its susceptibility to biodegradation and hydrolysis, with a half-life of 0.2 weeks at a pH of 8.0 but 21 weeks at a pH of 6.0. researchgate.net Predictive models for atmospheric fate, based on reaction with hydroxyl radicals, can also be used. The related compound dimethyl chlorothiophosphate is estimated to have an atmospheric half-life of about 6.5 hours. nih.gov These models provide a framework for assessing how long DMTP, once formed, might persist in various environmental compartments.

Correlation with Transformation Products of Organophosphorus Pesticides

Dimethyl thiophosphate is rarely applied directly to the environment but is significant as a common transformation product of numerous widely used organophosphorus (OP) insecticides. echemi.comcdc.gov Therefore, its environmental presence is directly correlated with the use and degradation of these parent pesticides. Monitoring for DMTP and other dialkyl phosphates in environmental samples or in human urine is a common method for assessing exposure to organophosphate pesticides in general. cdc.gov

Several major organophosphorus pesticides have been shown to degrade into dimethyl thiophosphate.

Table 2: Parent Organophosphorus Pesticides Forming Dimethyl Thiophosphate (DMTP)

Parent PesticideChemical FamilyCommon UseReference(s)
MalathionPhosphorodithioateInsecticide tandfonline.comechemi.com
DimethoatePhosphorodithioateInsecticide, Acaricide researchgate.netechemi.com
Guthion (Azinphos-methyl)PhosphorodithioateInsecticide cdc.gov
Methyl ParathionPhosphorothioateInsecticide lookchem.com
PhenthoatePhosphorodithioateInsecticide echemi.com
VamidothionPhosphorothioateInsecticide, Acaricide nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Dimethyl Thiophosphate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of DMTP, enabling its separation from interfering substances within a sample prior to detection. The choice of technique is largely dictated by the polarity of DMTP and the nature of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors (NPD, FPD)

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. However, due to the polar and ionic nature of DMTP, direct analysis by GC is challenging. researchgate.net To overcome this, a derivatization step is typically employed to convert the non-volatile DMTP into a more volatile derivative suitable for GC analysis. cdc.govresearcher.life A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with DMTP to form a less polar and more volatile ester. cdc.govresearcher.lifepsu.edu

Specialized detectors are then used for sensitive and selective detection of the DMTP derivative. The Nitrogen-Phosphorus Detector (NPD) and the Flame Photometric Detector (FPD) are frequently utilized for this purpose. researchgate.netcdc.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive to compounds containing nitrogen and phosphorus, making it well-suited for the analysis of organophosphate metabolites like DMTP. cdc.gov

Flame Photometric Detector (FPD): The FPD is specifically designed to detect sulfur- or phosphorus-containing compounds. researchgate.netcdc.gov By operating in the phosphorus mode, it provides excellent selectivity for DMTP. cdc.govcdc.gov

The combination of derivatization with GC-NPD or GC-FPD allows for the quantification of DMTP in urine samples with detection limits in the low microgram-per-liter (µg/L) range. cdc.gov For instance, a method using solid-phase extraction, derivatization with PFBB, and GC/FPD reported a detection limit of 1.1 µg/L for DMTP in urine. cdc.gov

Table 1: Performance of GC-based methods for Dimethyl Thiophosphate Analysis

Analytical MethodSample PreparationLimit of Detection (LOD)RecoveryReference
GC/NPDSolid-phase extraction (SPE) with C18 cartridge1.7 µg/L96–107% cdc.gov
GC/FPDSolid-phase extraction, derivatization with PFBB1.1 µg/L85–137% cdc.gov
GC-FPDNot specified0.10 ng/mL to 2.5 ng/mL94-119% researchgate.netresearchgate.net

This table is interactive. Users can sort columns to compare different aspects of the analytical methods.

Liquid Chromatography (LC) Approaches for Polar Metabolites

Liquid chromatography (LC) is inherently better suited for the analysis of polar and non-volatile compounds like DMTP, as it often eliminates the need for derivatization. researchgate.netchromatographyonline.com Various LC-based approaches are employed to effectively separate DMTP from other polar metabolites in biological samples. chromatographyonline.communi.cz High-performance liquid chromatography (HPLC) is a powerful technique that separates metabolites based on their physicochemical properties. chromatographyonline.com For polar metabolites like DMTP, hydrophilic interaction liquid chromatography (HILIC) columns are often more effective than traditional reversed-phase columns. chromatographyonline.com

Ion-pair chromatography is another LC technique that has been successfully applied to the analysis of dialkylphosphate (DAP) metabolites, including DMTP. nih.gov This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a reversed-phase column. nih.gov

Ultra-Fast Liquid Chromatography (UFLC) Applications

Ultra-Fast Liquid Chromatography (UFLC) is a significant advancement in LC technology, offering much faster analysis times without compromising resolution or sensitivity. reuzeit.commedicalexpo.com This is achieved through the use of smaller particle size columns and higher operating pressures. medicalexpo.com UFLC systems, such as the Shimadzu Prominence UFLC, can be up to 10 times faster than conventional HPLC systems. reuzeit.com

A recently developed method combines UFLC with tandem mass spectrometry (UFLC-MS/MS) for the rapid and sensitive detection of six DAP metabolites, including DMTP, in human urine. nih.govnih.gov This method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and achieves excellent performance with high recovery rates and low limits of detection. nih.govnih.govmdpi.com The short analysis time of this UFLC-MS/MS method makes it highly suitable for high-throughput biomonitoring studies. nih.govnih.gov

Table 2: Performance of a UFLC-MS/MS Method for Dimethyl Thiophosphate Analysis

ParameterValue
Limit of Detection (LOD)0.0488 ng/mL
Limit of Quantification (LOQ)Not specified for DMTP, but ranges from 0.0609 ng/mL to 0.2112 ng/mL for other DAPs
Recovery93% to 102%
Repeatability (RSD)0.62% to 5.46%
Reproducibility (RSD)0.80% to 11.33%

Data sourced from a study on the development and validation of a new UFLC-MS/MS method. nih.govnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing both qualitative and quantitative information about a compound. wikipedia.org When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled selectivity and sensitivity for the analysis of DMTP. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected ions, which provides structural information and increases specificity. wikipedia.orgnationalmaglab.org

Ionization Techniques for Dimethyl Thiophosphate and its Derivatives

The choice of ionization technique is critical for the successful analysis of DMTP by MS. The goal is to efficiently convert the neutral DMTP molecule (or its derivative) into a charged ion that can be detected by the mass spectrometer.

Electron Impact (EI) Ionization: Typically used in GC-MS, EI is a hard ionization technique that can cause extensive fragmentation of the analyte. mdpi.com

Chemical Ionization (CI): This is a softer ionization technique than EI, resulting in less fragmentation and a more prominent molecular ion. Negative ion chemical ionization (NICI) has been shown to be particularly effective for the analysis of PFBBr-derivatized DAP metabolites, including DMTP, providing significantly lower detection limits compared to other methods. psu.edunih.gov An analytical method using NICI-GC/MS-MS achieved a detection limit of 0.1 µg/L for DMTP in urine. psu.edunih.gov

Electrospray Ionization (ESI): ESI is the most common ionization technique used in LC-MS and is well-suited for polar and ionic compounds like DMTP. mdpi.comnih.gov It is a soft ionization technique that typically produces protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. For DAP metabolites, including DMTP, negative ion mode ESI has been found to provide the highest intensity and is therefore the preferred mode for analysis. mdpi.comnih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an invaluable tool for the structural confirmation of DMTP. nationalmaglab.org In an MS/MS experiment, the ion corresponding to DMTP (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). imreblank.ch The resulting fragment ions (product ions) are then detected, producing a characteristic fragmentation pattern that serves as a fingerprint for the compound. imreblank.chresearchgate.net This process is highly specific and can be used to differentiate DMTP from other compounds with the same mass-to-charge ratio. researchgate.net The fragmentation pathways of nucleotides and their analogues have been studied, providing a basis for understanding how molecules with phosphate (B84403) groups fragment. researchgate.net

The analysis of these fragmentation patterns allows for unambiguous identification and is a key component of robust and reliable analytical methods for DMTP. imreblank.chresearchgate.net

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the highly accurate quantification of analytes, including dimethyl thiophosphate, in complex matrices. This technique significantly enhances precision by using a stable, isotopically labeled version of the analyte as an internal standard.

The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., dimethyl thiophosphate-d6) to a sample before any processing or extraction steps. sigmaaldrich.com This "isotope spike" behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and derivatization. Consequently, any losses of the analyte during sample preparation are mirrored by proportional losses of the internal standard.

The quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer. Since this ratio remains constant even if analyte is lost, the method effectively corrects for variations in recovery and matrix effects, leading to highly accurate and reproducible results. ptb.de

IDMS is frequently coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of DMTP in biological samples like urine. oup.comescholarship.org For instance, in biomonitoring studies, urine samples are often treated with an enzymatic hydrolysis step to release any conjugated DMTP, followed by extraction and analysis. The use of isotope dilution calibration in these methods ensures reliable quantification, even at the low concentrations typically found in human exposure studies. oup.comcdc.gov

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry for DMTP Analysis

ParameterDescriptionRelevance to DMTP Analysis
Isotopically Labeled Standard A form of DMTP where one or more atoms (e.g., hydrogen) are replaced with a heavier isotope (e.g., deuterium). A common standard is dimethyl thiophosphate-d6 (DMTP-d6). nih.govServes as an internal standard to correct for analyte loss and matrix effects during sample processing and analysis.
Mass Spectrometry (MS) An analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.Used to differentiate and quantify the native DMTP and the isotopically labeled internal standard based on their mass difference.
Gas Chromatography (GC) or Liquid Chromatography (LC) Separation techniques used to separate components of a mixture prior to detection by the mass spectrometer.Enhances the specificity of the analysis by separating DMTP from other compounds in the sample matrix.
Quantification The final concentration of DMTP is calculated based on the measured ratio of the native analyte to the isotopically labeled standard and the known amount of the standard added.Provides highly accurate and precise measurement of DMTP concentrations.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and vibrational analysis of dimethyl thiophosphate, providing fundamental insights into its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. mdpi.com For organophosphorus compounds like dimethyl thiophosphate, ³¹P NMR is particularly informative, in addition to the standard ¹H and ¹³C NMR analyses. researchgate.netcapes.gov.br

The chemical environment of the phosphorus nucleus is highly sensitive to the nature of the atoms and groups bonded to it. nih.gov In dimethyl thiophosphate, the phosphorus atom is bonded to two methoxy (B1213986) groups and a sulfur atom. The ³¹P NMR spectrum will show a characteristic chemical shift that is indicative of this specific thiophosphate arrangement. The coupling between the phosphorus nucleus and the protons of the methoxy groups (³J P-H coupling) can also be observed in the ¹H NMR spectrum, providing further structural confirmation.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net The accuracy of these predictions is highly dependent on the computational level and basis sets used, particularly for the phosphorus atom. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com These methods are valuable for identifying functional groups and understanding the bonding within dimethyl thiophosphate.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com Key vibrational bands for dimethyl thiophosphate would include those associated with P=S (thiophosphoryl), P-O-C, and C-H bonds.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. spectroscopyonline.com Vibrations that cause a change in the polarizability of the molecule are Raman active. photothermal.com This technique is often sensitive to symmetric vibrations and can provide complementary information to IR spectroscopy. For instance, the P=S stretching vibration often gives a strong and characteristic Raman signal. spectroscopyonline.com

Computational methods, such as DFT calculations, can be used to simulate the vibrational spectra (IR and Raman) of dimethyl thiophosphate, which aids in the assignment of the observed spectral bands to specific molecular vibrations. nih.govosti.gov

Table 2: Spectroscopic Data for Dimethyl Thiophosphate

Spectroscopic TechniqueKey ObservablesInformation Provided
³¹P NMR Chemical ShiftCharacterizes the electronic environment of the phosphorus nucleus.
¹H NMR Chemical Shifts, Spin-Spin Coupling (e.g., ³J P-H)Provides information about the proton environments and their connectivity to the phosphorus atom.
¹³C NMR Chemical ShiftsReveals the carbon framework of the molecule.
Infrared (IR) Spectroscopy Vibrational Frequencies (e.g., P=S, P-O-C stretches)Identifies functional groups based on their characteristic absorption bands.
Raman Spectroscopy Vibrational FrequenciesComplements IR data, particularly for symmetric vibrations and the P=S bond.

Sample Preparation and Pre-concentration Strategies for Environmental and Biological Matrices

Effective sample preparation is a critical step for the reliable analysis of dimethyl thiophosphate in complex environmental and biological samples. The goal is to isolate and concentrate the analyte from the matrix, removing interfering substances that could compromise the analytical results.

Solid-Phase Extraction (SPE) Development and Optimization

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. sigmaaldrich.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. ca.gov

For the extraction of polar metabolites like dimethyl thiophosphate from aqueous samples such as urine or water, reversed-phase SPE is commonly employed. chromatographyonline.com Polymeric sorbents, such as those based on polystyrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) polymers, are often preferred due to their ability to retain a broad range of compounds. sigmaaldrich.com

The development and optimization of an SPE method involve several key steps:

Sorbent Selection: Choosing a sorbent with appropriate chemistry to retain DMTP while allowing interfering compounds to pass through. chromatographyonline.com

Sample Pre-treatment: Adjusting the pH of the sample can be crucial for optimizing the retention of ionizable compounds like DMTP. ca.gov

Wash Steps: Using specific solvents to wash the cartridge after sample loading to remove co-extracted interferences without eluting the analyte.

Elution: Selecting a solvent that effectively desorbs the analyte from the sorbent.

Automated SPE systems can improve throughput and reproducibility in large-scale studies. cdc.govca.gov

Table 3: Typical SPE Workflow for DMTP from Urine

StepDescriptionPurpose
1. Conditioning The SPE cartridge is treated with a solvent like methanol (B129727) followed by water or a buffer.To activate the sorbent and ensure reproducible retention.
2. Sample Loading The pre-treated urine sample is passed through the cartridge.DMTP is retained on the sorbent.
3. Washing The cartridge is washed with a weak solvent to remove hydrophilic impurities.To clean the extract without losing the analyte.
4. Elution A stronger solvent is used to desorb DMTP from the sorbent.To collect the purified and concentrated analyte.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com It is a versatile method for separating compounds based on their differential solubility. wisdomlib.org

For the extraction of dimethyl thiophosphate from biological fluids like urine or blood, the choice of the organic solvent is critical. researchgate.net Solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) have been used. cdc.gov The efficiency of the extraction can be highly dependent on the pH of the aqueous phase, which influences the ionization state of DMTP.

To enhance the extraction efficiency and reduce solvent consumption, microextraction techniques have been developed. One such method is salt-assisted liquid-liquid microextraction (SALLME), where the addition of salt to the aqueous phase decreases the solubility of the analyte and the extraction solvent, promoting the transfer of the analyte into the organic phase. researchgate.net

While LLE is a powerful technique, it can sometimes be labor-intensive and may lead to the formation of emulsions, which can complicate the separation of the phases. phenomenex.comcdc.gov

Table 4: Comparison of SPE and LLE for DMTP Analysis

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Selectivity Can be highly selective depending on the sorbent chemistry. chromatographyonline.comGenerally less selective, based on overall solubility.
Solvent Consumption Generally lower solvent volumes are used.Can require larger volumes of organic solvents. phenomenex.com
Automation Easily automated for high-throughput analysis. ca.govMore difficult to automate.
Emulsion Formation Not an issue.Can be a significant problem. cdc.gov
Common Application for DMTP Cleanup of urine and water samples. cdc.govresearchgate.netExtraction from various biological matrices. researchgate.netresearchgate.net

Derivatization Procedures for Enhanced Analyte Volatility and Detection

Given that DMTP is a polar and non-volatile compound, derivatization is a necessary step for its analysis by gas chromatography (GC). researchgate.net This chemical modification converts the analyte into a more volatile and thermally stable form, making it suitable for GC separation and detection. nih.gov

One of the most widely used derivatizing agents for DMTP and other dialkyl phosphates is pentafluorobenzyl bromide (PFBB). researchgate.netnih.govcdc.govtandfonline.comrsc.orgnih.govnih.govtandfonline.comscience.gov The reaction involves the substitution of the acidic proton of the thiophosphoric acid with the pentafluorobenzyl group, forming a pentafluorobenzyl ester. cdc.govtandfonline.com This derivative is not only volatile but also possesses strong electron-capturing properties, which significantly enhances its sensitivity when using an electron-capture detector (ECD). nih.govtandfonline.com The derivatization is often carried out using a phase-transfer catalyst, such as hexadecyltrimethylammonium bromide, to facilitate the reaction between the aqueous analyte and the organic derivatizing agent. tandfonline.com

The general procedure for PFBB derivatization involves the extraction of DMTP from the sample matrix, typically urine, followed by the derivatization reaction. cdc.govrsc.orgnih.gov This process is often preceded by a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. nih.govcdc.gov For instance, a method for analyzing DMTP in hair includes a decontamination step, solid-liquid extraction, liquid-liquid extraction, PFBB derivatization, and a final clean-up on a Florisil/PSA column before GC-mass spectrometry (MS) analysis. nih.govtandfonline.com

While PFBB is the most common, other derivatizing agents, such as tetrabutylammonium (B224687) hydroxide (B78521), have also been utilized for the analysis of dialkyl phosphate metabolites. researchgate.net The choice of derivatization agent and reaction conditions can be optimized to improve reaction efficiency and analytical sensitivity. tandfonline.com

Method Validation and Performance Metrics in Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. This process involves evaluating several key performance metrics.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.com These limits are typically determined based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for the LOD and 10 for the LOQ. nih.govmdpi.com

For DMTP, various analytical techniques have achieved low detection limits. For example, a method using gas chromatography with a flame photometric detector (GC-FPD) reported a limit of detection for DMTP in urine ranging from 0.10 ng/mL to 2.5 ng/mL. researchgate.net A highly sensitive method employing negative ion chemical ionization GC/MS-MS after PFBB derivatization achieved a detection limit of 0.1 µg/L (or 0.1 ng/mL) for DMTP in urine. rsc.orgnih.gov An even more recent study using ultrafast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) reported an LOD of 0.0488 ng/mL and an LOQ of 0.1479 ng/mL for DMTP in urine. nih.govmdpi.comresearchgate.net In another study analyzing hair samples, the LOD for DMTP was found to be between 0.02 and 0.10 ng/mg. nih.govtandfonline.com

The following table summarizes the LOD and LOQ values for DMTP from various studies:

Analytical TechniqueMatrixLODLOQCitation
GC-FPDUrine0.10 - 2.5 ng/mL0.25 - 2.5 ng/mL researchgate.net
GC/MS-MS (NICI)Urine0.1 µg/L- rsc.orgnih.gov
UFLC-MS/MSUrine0.0488 ng/mL0.1479 ng/mL nih.govmdpi.comresearchgate.net
GC-MSHair0.02 - 0.10 ng/mg- nih.govtandfonline.com
GC MethodHuman Urine0.0125 ppm0.025 ppm epa.gov

NICI: Negative Ion Chemical Ionization

Assessment of Recovery, Reproducibility, and Linearity

Recovery studies are performed to assess the efficiency of the extraction and analytical process. It is determined by analyzing samples spiked with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. Acceptable recovery values typically range from 70% to 120%. ir4intranet.org For DMTP, a study using liquid-liquid extraction followed by UFLC-MS/MS reported high recoveries of between 93% and 102%. nih.govmdpi.comresearchgate.netresearchgate.net Another study analyzing DMTP in hair reported extraction recoveries ranging from 56.1% to 107.9%. nih.govtandfonline.com

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. It is often expressed as the relative standard deviation (RSD). A UFLC-MS/MS method for DMTP showed excellent repeatability (within-day precision) with an RSD between 0.62% and 5.46%, and acceptable reproducibility (inter-day precision) with an RSD between 0.80% and 11.33%. nih.govmdpi.comresearchgate.netresearchgate.net A GC/MS-MS method reported an RSD of 4-14% for DMTP. rsc.orgnih.gov

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically evaluated by analyzing a series of standards of known concentrations and plotting the response against the concentration. The linearity is then assessed by the correlation coefficient (R²) of the resulting calibration curve. A recent UFLC-MS/MS method for DMTP demonstrated excellent linearity with a regression equation of y = 2196x + 6261.6 and an R² value of 0.998. mdpi.com

The table below provides a summary of these performance metrics for DMTP analysis:

Analytical TechniqueRecoveryReproducibility (RSD)Linearity (R²)Citation
UFLC-MS/MS93% - 102%0.80% - 11.33%0.998 nih.govmdpi.comresearchgate.netresearchgate.net
GC-MS (Hair)56.1% - 107.9%13.5% - 17.5% (within-day)- nih.govtandfonline.com
GC/MS-MS (NICI)-4% - 14%- rsc.orgnih.gov
GC-FPD94% - 119%< 20%- researchgate.net

Inter-laboratory Comparison Studies and Method Harmonization

Inter-laboratory comparison studies, also known as proficiency testing, are crucial for assessing the comparability and reliability of analytical results among different laboratories. drawellanalytical.comwaterquality.gov.au These studies involve distributing a common sample to multiple laboratories for analysis, and the results are then compared to a reference value. This process helps to identify any systematic errors or biases in a laboratory's methodology and promotes the harmonization of analytical methods. waterquality.gov.auwaterrf.org

For organophosphate metabolites like DMTP, international proficiency testing programs and inter-laboratory comparison studies are essential for establishing consensus on method performance and ensuring the quality and comparability of data across different research studies and monitoring programs. drawellanalytical.com The use of certified reference materials and participation in these programs are key components of a robust quality assurance and quality control (QA/QC) program. waterquality.gov.au

Harmonization of analytical methods, including standardized procedures for sample preparation, derivatization, and instrumental analysis, is a continuous goal in the field of pesticide residue analysis. theanalyticalscientist.com Guidelines from organizations like the European Commission (SANTE) and the Organisation for Economic Co-operation and Development (OECD) provide frameworks for method validation and quality control to promote the generation of comparable and reliable data worldwide. europa.eu For instance, one study highlighted that sharing matrix-contained standards and quality control samples can help minimize interlaboratory variations. researchgate.net

Applications and Industrial Relevance of Dimethyl Thiophosphate in Chemical Research

Role as a Chemical Intermediate in Synthesis of Organophosphorus Compounds

The primary application of dimethyl thiophosphate in the chemical industry is as an intermediate in the synthesis of other organophosphorus compounds. cymitquimica.comlookchem.com Organophosphorus compounds are a broad class of chemicals with extensive use in agriculture, medicine, and industry. researchgate.net DMTP's structure, featuring two methyl groups and a thiophosphate group, makes it a valuable precursor for creating molecules with specific biological or chemical properties. cymitquimica.com

Dimethyl thiophosphate is a key starting material for the production of numerous phosphorothioate (B77711) esters, a class of compounds known for their use as effective pesticides. researchgate.net Phosphorothioates derived from DMTP are integral to modern agriculture for pest control. The synthesis generally involves the reaction of DMTP or its salts with alkyl halides, which leads to the formation of a P-S bond, a critical linkage in many insecticidal compounds. researchgate.net

Notable examples of insecticides synthesized using dimethyl thiophosphate derivatives include:

Malathion (B1675926) : A widely used insecticide, the synthesis of its analog, malaoxon, can be achieved using trialkyl phosphites in reactions that underscore the principles of phosphorothioate synthesis. core.ac.ukacs.org

Dimethoate (B1670662) : DMTP is an environmental transformation product of dimethoate, indicating its structural relationship and role as a metabolite. nih.govnih.gov

Acephate (B21764) : Research has shown that ammonium (B1175870) O,O-dimethyl thiophosphate, a salt of DMTP, is an effective precursor for producing acephate.

The synthesis pathways for these esters are well-established, often involving nucleophilic substitution reactions where the thiophosphate acts as a nucleophile. researchgate.net

Table 1: Examples of Phosphorothioate Esters Derived from Dimethyl Thiophosphate Precursors

Compound CAS Number Primary Application
Malathion 121-75-5 Insecticide
Dimethoate 60-51-5 Insecticide, Acaricide
Acephate 30560-19-1 Insecticide

Beyond its role as a precursor for specific esters, dimethyl thiophosphate serves as a fundamental building block for constructing more complex organophosphorus scaffolds. lookchem.com These scaffolds are foundational structures upon which diverse functional groups can be added, leading to new molecules with unique properties for applications in medicinal chemistry and materials science. researchgate.netqnl.qa The reactivity of the P-S bond in DMTP allows for its incorporation into larger, more intricate molecular architectures. solubilityofthings.com For instance, it can be used in the synthesis of nereistoxin (B154731) derivatives, which have been evaluated for their insecticidal and acetylcholinesterase inhibitory activities. rsc.org The versatility of DMTP and related phosphites is also highlighted in their use to create dendrimers and other complex macromolecular structures. mdpi-res.com

Precursor in the Synthesis of Specific Phosphorothioate Esters

Contributions to Methodological Advancements in Organic Synthesis

The use of dimethyl thiophosphate and its derivatives has contributed to the development of new and improved methodologies in organic synthesis. rroij.com Research into the reactivity of thiophosphate salts has led to more efficient methods for creating P-S bonds, a crucial step in the synthesis of many bioactive compounds. researchgate.net For example, studies on the reaction of ambident nucleophile ammonium O,O'-diethyl thiophosphate with various electrophiles have provided insights into controlling S-alkylation versus O-acylation, advancing the selective synthesis of phosphorothioates. researchgate.net

Furthermore, green chemistry approaches have been developed for the synthesis of thiophosphates. core.ac.uk Methods utilizing microwave irradiation and solvent-free conditions with reagents like diethyl phosphite (B83602) and sulfur on a solid support like acidic alumina (B75360) represent a move towards more sustainable synthetic protocols. researchgate.net These advancements, driven by the need for efficient synthesis of DMTP-related structures, often lead to higher yields, shorter reaction times, and a reduction in hazardous byproducts. researchgate.net

Development of Analytical Standards and Reference Materials

In the realm of analytical chemistry, dimethyl thiophosphate and its derivatives are crucial for ensuring the accuracy and reliability of measurement results. lookchem.comiaea.org They are used as analytical standards and certified reference materials (CRMs) for the identification and quantification of organophosphorus pesticide residues in environmental and food samples. lookchem.comsigmaaldrich.comnaturalproducts.net The availability of high-purity DMTP standards is essential for the calibration of analytical instruments and the validation of testing methods. researchgate.netsupelco.com.tw For example, DMTP is used as a reference compound for monitoring human exposure to organophosphate pesticides by analyzing its presence as a metabolite in urine. nih.govresearcher.life This application is vital for both environmental monitoring and human health studies. lookchem.comresearcher.life

Emerging Research Applications in Materials Science and Green Chemistry

The unique properties of dimethyl thiophosphate are being explored in new and emerging areas of research, particularly in materials science and green chemistry. solubilityofthings.com In materials science, organophosphorus compounds are investigated for their potential in creating novel materials with exceptional properties, such as flame retardants, lubricants, and polymers. researchgate.netqnl.qa The incorporation of thiophosphate moieties can impart specific functionalities to these materials. researchgate.net

In green chemistry, the focus is on developing more environmentally benign chemical processes. core.ac.uk Research into the synthesis of thiophosphates using methods that avoid toxic reagents and solvents is an active area. core.ac.ukresearchgate.net For example, N-chlorosuccinimide-promoted coupling of thiols with H-phosphonates offers a transition-metal-free and base-free method to form the P-S bond, aligning with the principles of green chemistry. core.ac.uk The study of compounds like DMTP in these contexts opens doors to more sustainable technologies and materials. solubilityofthings.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Production Methods

The synthesis of thiophosphates is undergoing a paradigm shift towards greener and more sustainable methodologies. rsc.org Current industrial practices often rely on hazardous reagents like phosphorus trichloride, which is derived from an energy-intensive process and is a listed chemical weapons precursor. ukri.org Future research is focused on mitigating these issues by exploring alternative synthetic strategies.

Promising avenues for sustainable production include:

Electrochemical Synthesis : This method offers a green and creative approach to forming organophosphorus compounds by using electrical energy to drive non-spontaneous chemical reactions. beilstein-journals.org It presents a simpler and potentially safer alternative to traditional chemical synthesis. rsc.orgbeilstein-journals.org

Photocatalysis and Microwave Irradiation : These techniques are being developed as sustainable methods for synthesizing organophosphorus materials. beilstein-journals.org Photocatalysis can enable reactions under mild conditions, while microwave-assisted synthesis can lead to faster reaction times and improved yields. researchgate.net

Flow-Based Technologies : Continuous flow systems are being explored for the synthesis and decontamination of organophosphorus compounds, offering enhanced safety and control over reaction conditions. rsc.org

Alternative Precursors : Research into using more stable phosphorus precursors, in higher oxidation states, aims to reduce the reliance on toxic starting materials like phosphorus trichloride. ukri.org The development of catalytic methods to control the geometry at the phosphorus center is a key aspect of this approach. ukri.org

Solvent-Free Synthesis : Methods using microwave irradiation under solvent-free conditions are being developed for the one-pot synthesis of thiophosphates from readily available starting materials. researchgate.net

These emerging technologies signal a move away from conventional, often hazardous, synthetic protocols towards more environmentally benign and efficient production of dimethyl thiophosphate and related compounds.

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Tools

A profound understanding of the reaction mechanisms, structural properties, and electronic behavior of dimethyl thiophosphate is critical for its effective and safe application. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and powerful computational models.

Key areas of focus include:

Spectroscopic Characterization : A combination of spectroscopic methods is essential for detailed structural and purity analysis.

Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR spectroscopy are crucial for confirming the bonding and coordination within thiophosphate molecules.

Gas Chromatography/Mass Spectrometry (GC/MS) : This technique is vital for identifying trace impurities and validating the molecular structure.

X-ray Absorption Spectroscopy (XAS) : S K-edge XAS is a powerful tool for probing the local chemical environment of sulfur atoms in thiophosphate materials, providing insights into coordination and short-range ordering. osti.gov Large-scale computational XAS spectral databases are being developed to aid in the interpretation of experimental data. osti.gov

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are used to identify characteristic P-S bond vibrations and to study the homogeneity of cation distribution in metal thiophosphates. mdpi.comacs.org

Computational Modeling :

Density Functional Theory (DFT) : DFT simulations are instrumental in predicting thermochemical and kinetic behaviors. They can be used to calculate bond dissociation energies, map reaction pathways for processes like hydrolysis, and analyze frontier molecular orbitals to assess reactivity.

Integrated Studies : Combining computational models with experimental data, such as from scavenger experiments, is necessary to resolve discrepancies between theoretical predictions and observed outcomes, for instance, in distinguishing between hydrolysis and oxidation pathways.

These advanced tools will enable researchers to build a comprehensive picture of the chemical behavior of dimethyl thiophosphate, from the electronic level to bulk properties, facilitating the design of new applications and the mitigation of potential environmental impacts.

Comprehensive Environmental Fate Modeling under Dynamic Conditions

Dimethyl thiophosphate is a known environmental transformation product of several organophosphorus pesticides, such as dimethoate (B1670662) and malathion (B1675926). nih.govresearchgate.netresearchgate.net Understanding its persistence, degradation, and transport in the environment is crucial for accurate risk assessment. Future research must move beyond static laboratory conditions to develop models that capture the complexity of natural ecosystems.

Future research directions in this area include:

Degradation Pathway Analysis : Organophosphorus compounds degrade in the environment through processes like hydrolysis, photolysis, and microbial action. researchgate.netresearchgate.net Hydrolysis is a major degradation pathway, particularly under alkaline conditions. researchgate.net However, the degradation products themselves can be toxic, necessitating a thorough identification of all transformation products. researchgate.netresearchgate.net

Dynamic Environmental Modeling : Current models for predicting biodegradation pathways, such as CATABOL, require further development to improve their accuracy in comparison to experimental observations in complex matrices like soil. whiterose.ac.uk Future models need to account for a variety of environmental variables, including soil type, organic matter content, pH, temperature, and microbial populations, which all influence the rate of degradation. jaas.ac.cn

Biotic and Abiotic Processes : The interplay between chemical degradation (e.g., hydrolysis) and biodegradation by microorganisms is a key area for investigation. biotechrep.irnih.gov The rate of degradation is often determined by the initial hydrolysis of the parent compound, which is then followed by microbial breakdown of the resulting products. oecd.org

Sustainable Remediation : Research into sustainable methods for removing organophosphorus compounds from the environment is growing. This includes the use of adsorbents derived from biowaste, such as spent coffee grounds, to remediate contaminated water. researchgate.net

A more holistic understanding of the environmental fate of dimethyl thiophosphate under realistic, dynamic conditions will allow for better environmental management and the development of effective remediation strategies.

Development of High-Throughput Analytical Platforms

The need for rapid and sensitive detection of dimethyl thiophosphate and other organophosphorus compounds in various matrices, from environmental samples to biological fluids, is driving the development of advanced analytical platforms. rsc.org As dimethyl thiophosphate is a key metabolite of numerous pesticides, its detection in urine serves as a biomarker for human exposure. nih.govcdc.govresearchgate.net

Future developments in analytical platforms will likely focus on:

Advanced Chromatographic Methods :

Gas Chromatography (GC) : GC coupled with specific detectors like the flame photometric detector (FPD), which is selective for phosphorus and sulfur, or the nitrogen-phosphorus detector (NPD), remains a cornerstone for organophosphate analysis. epa.govgcms.czdrawellanalytical.com Dual-column systems can be used to prevent misidentification due to co-eluting compounds. epa.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is widely used for its high selectivity and sensitivity in analyzing pesticide residues and their metabolites in complex food and biological matrices. nih.govamecj.com Ultrafast Liquid Chromatography (UFLC)-MS/MS methods are being developed to shorten analysis times. nih.gov

High-Throughput Sample Preparation : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular choice for sample pretreatment, especially for high-throughput analysis of pesticides in food samples, as it simplifies the cleanup process while maintaining good analyte recovery. gcms.cz

Portable and On-Site Detection Systems : There is a critical need for mobile analytical systems that can provide rapid, on-site detection of organophosphates in environmental and forensic scenarios. mdpi.com Novel developments include portable workstations integrating capillary electrophoresis (CE) with capacitively coupled contactless conductivity detection (C4D) on microfluidic chips, allowing for immediate analysis and decision-making in the field. mdpi.com

Novel Sensors : Research is ongoing into various sensor technologies, including colorimetric, fluorescence, and electrochemical sensors, to provide convenient, rapid, and highly sensitive detection of organophosphorus pesticides. rsc.org

These advancements aim to make the routine analysis of dimethyl thiophosphate faster, more accessible, and more accurate, which is essential for both environmental monitoring and human biomonitoring studies.

Interactive Data Table: Analytical Techniques for Dimethyl Thiophosphate and Related Compounds

Analytical Technique Detector/Method Key Advantages Application Area
Gas Chromatography (GC) Flame Photometric (FPD), Nitrogen-Phosphorus (NPD) High selectivity for P and S compounds, well-established methods. epa.govgcms.czdrawellanalytical.com Environmental samples, food analysis. gcms.czdrawellanalytical.com
Liquid Chromatography (LC) Tandem Mass Spectrometry (MS/MS) High sensitivity and selectivity, suitable for complex matrices. amecj.com Food safety, biological monitoring (urine). nih.govamecj.com
Capillary Electrophoresis (CE) Capacitively Coupled Contactless Conductivity (C4D) Portability, rapid on-site analysis, low cost. mdpi.com Field forensic and environmental monitoring. mdpi.com
NMR Spectroscopy ¹H, ¹³C, ³¹P Detailed structural elucidation, confirmation of bonding. Chemical research, structural analysis.
X-ray Absorption Spectroscopy (XAS) S K-edge Probes local chemical environment of sulfur. osti.gov Materials science, mechanistic studies. osti.gov

Exploration of New Applications in Specialized Chemical Fields

While primarily known as a pesticide intermediate and metabolite, the unique chemical properties of dimethyl thiophosphate and its derivatives present opportunities for their use in other specialized areas of chemistry. cymitquimica.com Its structure, featuring a phosphorus center bonded to both oxygen and sulfur, allows for diverse reactivity. solubilityofthings.com

Potential and emerging applications include:

Chemical Synthesis Intermediate : Dimethyl thiophosphate serves as a versatile intermediate or building block in the synthesis of a wide range of organophosphorus compounds. cymitquimica.comlookchem.com For example, its sodium salt is used in the preparation of the methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid, another pesticide intermediate.

Coordination Chemistry and Catalysis : The ability of ammonium (B1175870) O,O-dimethyl thiophosphate to act as a ligand and form stable complexes with metal ions makes it valuable in coordination chemistry. This complex-forming ability suggests potential applications in catalysis.

Materials Science : The broader family of metal thiophosphates is being investigated for various applications. For instance, they are being examined as electrocatalysts for hydrogen evolution. mdpi.com While not a direct application of dimethyl thiophosphate itself, it points to the potential of the thiophosphate functional group in advanced materials.

Fuel Additives and Organic Synthesis : Related compounds like dimethyl carbonate (DMC), which can be synthesized via routes that are conceptually similar to those being explored for other organochemicals, are valuable as fuel additives and intermediates in organic synthesis. mdpi.commdpi.com This highlights the broader potential for small, functionalized organic molecules in industrial chemistry.

Future research will likely uncover new synthetic utilities and material applications for dimethyl thiophosphate, expanding its role beyond its current association with the agrochemical industry.

Q & A

Q. What advanced techniques could resolve DMTP’s role in mixed pesticide exposures?

  • Methodological Answer : Employ metabolomics (e.g., HRMS-based non-targeted screening) to identify DMTP interaction networks with other pesticides. In silico models (QSAR) can predict synergistic effects. Cohort studies should integrate GPS-based agricultural spraying records to refine exposure assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.